![molecular formula C14H16N2O3S B1684024 Monastrol CAS No. 254753-54-3](/img/structure/B1684024.png)
Monastrol
Overview
Description
Monastrol is a cell-permeable small molecule inhibitor . It is a racemate comprising equimolar amounts of R- and S-monastrol . It has a role as an antineoplastic agent, an EC 3.5.1.5 (urease) inhibitor, an antileishmanial agent, and an antimitotic .
Synthesis Analysis
Monastrol and its analogues have been synthesized through the Biginelli reaction . In one study, a series of 18 3,4-dihydropyrimidine analogues bearing a 1,2-methylenedioxybenzene component at position 4 with diverse side chains at positions 5 and 6 were designed and synthesized as inhibitors of the Eg5 kinesin enzyme .
Molecular Structure Analysis
Monastrol has a molecular weight of 292.36 g/mol . Its molecular formula is C14H16N2O3S . The structure of Monastrol includes a dihydropyrimidinethione core, which makes several hydrophobic interactions with a surface consisting of the side chains of residues Gly117, Ile136, Pro137, Tyr211, Leu214, and Ala218 .
Chemical Reactions Analysis
Monastrol binds to a long loop that is specific to the Eg5 (also known as KIF11 or kinesin-5) kinesin family, and allosterically inhibits ATPase activity of the kinesin . Monastrol was synthesized through a reaction in which hydroxyphenyl at C-4 position in dimethylenastron has been replaced with substituted benzylimidazolyl .
Physical And Chemical Properties Analysis
Monastrol has a molecular weight of 292.36 g/mol and a molecular formula of C14H16N2O3S . It is soluble to 20 mM in ethanol and to 100 mM in DMSO .
Safety And Hazards
Monastrol should not be used for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment, and exposure to skin, eyes, or clothing should be avoided . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388124, DTXSID501317756 | |
Record name | Monastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Monastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monastrol | |
CAS RN |
329689-23-8, 254753-54-3 | |
Record name | (±)-Monastrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Monastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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